Quercimeritrin (Standard)

描述

BenchChem offers high-quality Quercimeritrin (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quercimeritrin (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C21H20O12 |

|---|---|

分子量 |

464.4 g/mol |

IUPAC 名称 |

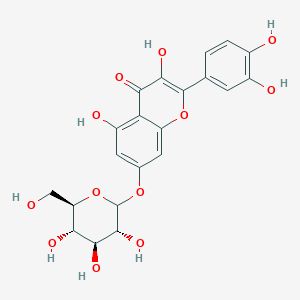

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21?/m1/s1 |

InChI 键 |

BBFYUPYFXSSMNV-CXWQUDHASA-N |

手性 SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |

规范 SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

同义词 |

quercetin 7-beta-O-glucoside quercetin 7-O-glucoside quercimeritrin |

产品来源 |

United States |

Foundational & Exploratory

Quercimeritrin: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercimeritrin, a quercetin-7-O-β-D-glucopyranoside, is a naturally occurring flavonoid glycoside with significant therapeutic potential. This technical guide provides an in-depth overview of its primary natural sources, distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates a key mechanism of action and presents a standardized workflow for its analysis, serving as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Quercimeritrin, a prominent glycosidic form of the flavonol quercetin (B1663063), has garnered considerable interest in the scientific community due to its diverse biological activities. These include antioxidant, anti-inflammatory, and anti-angiogenic properties[1]. Notably, recent studies have highlighted its potent and selective inhibitory activity against α-glucosidase, suggesting its potential as a therapeutic agent for managing postprandial hyperglycemia in diabetes[2][3][4]. Understanding the natural distribution and devising efficient methods for the isolation and analysis of Quercimeritrin are crucial steps in harnessing its full therapeutic potential.

Natural Sources and Plant Distribution

Quercimeritrin is found across a variety of plant species. While the aglycone quercetin is widespread, the specific 7-O-glucoside linkage of Quercimeritrin has been identified in several key plant families. The distribution of Quercimeritrin is not uniform within the plant, with concentrations often varying between different organs such as leaves, flowers, and stems.

Table 1: Plant Sources and Distribution of Quercimeritrin

| Plant Species | Family | Plant Part(s) | Reported Presence/Concentration |

| Gossypium hirsutum (Cotton) | Malvaceae | Flowers/Petals | Identified as a constituent[5][6] |

| Helianthus annuus (Sunflower) | Asteraceae | Receptacles, Flowers | Flavonoids including quercetin glycosides are present[7][8] |

| Derris scandens | Fabaceae | Stems | Identified as a constituent |

| Ginkgo biloba | Ginkgoaceae | Leaves | Contains various quercetin glycosides |

| Camellia sinensis (Tea) | Theaceae | Leaves | Contains various quercetin glycosides[9] |

| Spiranthes vernalis | Orchidaceae | - | Reported to contain Quercimeritrin[9] |

| Rumex luminiastrum | Polygonaceae | - | Reported to contain Quercimeritrin |

| Beta benghalensis | Amaranthaceae | - | Reported to contain Quercimeritrin |

| Astragalus creticus | Fabaceae | - | Contains Quercimeritrin among other metabolites |

Quantitative Analysis

Accurate quantification of Quercimeritrin in plant matrices is essential for quality control and standardization of extracts for research and commercial purposes. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Table 2: Quantitative Data of Quercetin and its Glycosides in Various Plants

| Plant Species | Analyte | Method | Concentration | Reference |

| Rosa roxburghii Tratt | Quercetin | LC-MS | 34.26% of total flavonoids | [10] |

| Pistacia eurycarpa | Quercetin | HPLC | 84.037 mg/g (in alcoholic extract) | [11] |

| Camellia sinensis (Green Tea) | Quercetin | RP-HPLC | Variable | [12] |

| Saussurea grandifolia | Saxifragin (Quercetin-5-glucoside) | HPLC | 4.65 mg/g dry weight | [] |

Note: Data for specific Quercimeritrin concentrations are limited in publicly available literature. The provided data for quercetin and other quercetin glycosides can serve as a preliminary indicator for sourcing plant material.

Experimental Protocols

Extraction of Quercimeritrin from Plant Material

This protocol describes a general method for the extraction of Quercimeritrin from dried plant material.

Materials:

-

Dried and powdered plant material

-

Ethanol (B145695) (95%)

-

Reflux apparatus

-

Rotary evaporator

-

Filtration system (e.g., Whatman No. 1 filter paper)

Procedure:

-

Weigh 100 g of dried and powdered plant material.

-

Suspend the powder in 1 L of 95% ethanol in a round-bottom flask.

-

Perform extraction under reflux for 4 hours at the boiling point of the solvent.

-

Allow the mixture to cool to room temperature.

-

Filter the extract through Whatman No. 1 filter paper to separate the plant debris.

-

Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude extract.

-

Store the crude extract at 4°C for further purification.

Isolation and Purification of Quercimeritrin

This protocol outlines the isolation and purification of Quercimeritrin from the crude extract using column chromatography.

Materials:

-

Crude plant extract

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system (e.g., a gradient of chloroform (B151607) and methanol)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for visualization

Procedure:

-

Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% chloroform).

-

Pack the glass column with the silica gel slurry.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

-

Load the dried extract-adsorbed silica gel onto the top of the packed column.

-

Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (B129727).

-

Collect fractions of the eluate.

-

Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system and visualize the spots under a UV lamp.

-

Pool the fractions containing the compound of interest (Quercimeritrin).

-

Evaporate the solvent from the pooled fractions to obtain the purified Quercimeritrin.

Quantification of Quercimeritrin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the quantification of Quercimeritrin.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade) with 0.1% formic acid (or other suitable modifier)

-

Quercimeritrin analytical standard

Chromatographic Conditions:

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile). A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 350 nm

-

Injection Volume: 20 µL

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of Quercimeritrin standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.

-

Preparation of Sample Solution: Dissolve a known amount of the purified extract in methanol to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the Quercimeritrin standard against its concentration. Determine the concentration of Quercimeritrin in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Experimental Workflows

Mechanism of Action: α-Glucosidase Inhibition

Quercimeritrin has been identified as a selective inhibitor of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into glucose in the small intestine. By inhibiting this enzyme, Quercimeritrin can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Caption: Quercimeritrin inhibits α-glucosidase, reducing glucose production and absorption.

Experimental Workflow for Quercimeritrin Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of Quercimeritrin from a plant source.

Caption: A standard workflow for the analysis of Quercimeritrin from plant sources.

Conclusion

This technical guide provides a comprehensive overview of Quercimeritrin, from its natural origins to its analysis and a key mechanism of action. The detailed protocols and structured data presentation aim to facilitate further research and development of this promising natural compound. As interest in plant-derived therapeutics continues to grow, a thorough understanding of compounds like Quercimeritrin is paramount for advancing the fields of pharmacology and drug discovery. Further studies are warranted to fully elucidate the quantitative distribution of Quercimeritrin across a wider range of plant species and to explore its full spectrum of biological activities and therapeutic applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Inhibitory Mechanism of Quercimeritrin as a Novel α-Glucosidase Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Foods | Free Full-Text | Inhibitory Mechanism of Quercimeritrin as a Novel α-Glucosidase Selective Inhibitor [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Flavonoid Profile of the Cotton Plant, Gossypium hirsutum: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.utq.edu.iq [med.utq.edu.iq]

- 7. mdpi.com [mdpi.com]

- 8. Chemical Composition and Antimicrobial and Antioxidant Activities of Essential Oil of Sunflower (Helianthus annuus L.) Receptacle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quercimeritrin | C21H20O12 | CID 5282160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. O-Glycoside quercetin derivatives: Biological activities, mechanisms of action, and structure-activity relationship for drug design, a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Synthesis of Quercimeritrin in Plants: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quercimeritrin, also known as quercetin-7-O-glucoside, is a naturally occurring flavonoid glycoside found in a variety of plants. As a derivative of the potent antioxidant quercetin (B1663063), it garners significant interest for its potential therapeutic applications. Understanding its biosynthesis is pivotal for metabolic engineering efforts aimed at enhancing its production and for the development of novel pharmaceuticals. This technical guide provides an in-depth overview of the biosynthetic pathway of Quercimeritrin, the enzymes involved, their regulation, and detailed experimental protocols for its study.

The Biosynthetic Pathway of Quercimeritrin

The formation of Quercimeritrin in plants is a multi-step process that begins with the general phenylpropanoid pathway, culminating in the synthesis of the flavonol quercetin. The final and specific step is the glycosylation of quercetin at the 7-hydroxyl position.

From Phenylalanine to Quercetin: The General Flavonoid Pathway

The journey begins with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic reactions, summarized below, leads to the formation of 4-coumaroyl-CoA, a key precursor for flavonoid biosynthesis.[1][2][3] This is followed by the flavonoid-specific pathway to yield naringenin (B18129), which is then converted to dihydroquercetin and subsequently to the flavonol quercetin.[1][2][4]

The key enzymes involved in the synthesis of quercetin are:

-

Phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to cinnamic acid.[1][5]

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.[1][5]

-

4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.[1][5]

-

Chalcone (B49325) synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][2]

-

Chalcone isomerase (CHI): Isomerizes naringenin chalcone to naringenin.[1][2]

-

Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol (B1209521).[1][4]

-

Flavonoid 3'-hydroxylase (F3'H): Hydroxylates dihydrokaempferol to dihydroquercetin.[2][4]

-

Flavonol synthase (FLS): Oxidizes dihydroquercetin to form quercetin.[1][4]

The Final Step: 7-O-Glycosylation of Quercetin

The conversion of quercetin to Quercimeritrin is catalyzed by a specific UDP-glycosyltransferase (UGT), namely a flavonoid 7-O-glucosyltransferase (F7GT) .[6][7] This enzyme facilitates the transfer of a glucose moiety from UDP-glucose to the 7-hydroxyl group of quercetin.[8][9]

Quantitative Data on Flavonoid 7-O-Glucosyltransferases

The efficiency of Quercimeritrin biosynthesis is dependent on the kinetic properties of the involved F7GTs. Several studies have characterized these enzymes from various plant sources. The table below summarizes key kinetic parameters.

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Arabidopsis thaliana (AtGT-2) | Quercetin | - | - | - | [8] |

| Citrus sinensis (CsUGT76F1) | Quercetin | 36.78 | - | - | [10] |

| Vitis vinifera (VvGT1) | Quercetin | 31 | ~0.0016 | ~51.6 | [11] |

Note: Data for AtGT-2's kcat and kcat/Km were not provided in the cited source, and the relative conversion rate for quercetin was lower than for other flavonoids. For VvGT1, the activity with quercetin was 2% of that with the preferred substrate, cyanidin.

Transcriptional Regulation of Quercimeritrin Biosynthesis

The biosynthesis of flavonoids, including Quercimeritrin, is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[12][13] The expression of genes encoding F7GTs is often induced by developmental cues and environmental stresses such as UV-B radiation.[14] For instance, in Chinese bayberry, the transcript level of MrMYB12 was induced by UV-B irradiation and was correlated with a high accumulation of quercetin derivatives.[14]

Experimental Protocols

Extraction and Quantification of Quercimeritrin from Plant Material

This protocol outlines a general procedure for the extraction and quantification of Quercimeritrin from plant tissue using High-Performance Liquid Chromatography (HPLC).

4.1.1. Materials and Reagents

-

Plant tissue (fresh or lyophilized)

-

Liquid nitrogen

-

Quercimeritrin standard

-

HPLC grade acetonitrile

-

HPLC grade water with 0.1% formic acid

-

0.22 µm syringe filters

4.1.2. Extraction Procedure

-

Grind 100 mg of plant tissue to a fine powder in liquid nitrogen.

-

Add 1 mL of 80% methanol to the powdered tissue.

-

Vortex the mixture for 1 minute and sonicate for 30 minutes in a water bath.

-

Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm syringe filter before HPLC analysis.

4.1.3. HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[15]

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient could be: 0-5 min, 5% B; 5-25 min, 5-40% B; 25-30 min, 40-100% B; 30-35 min, 100% B; 35-40 min, 100-5% B.

-

Flow Rate: 1.0 mL/min.[16]

-

Detection Wavelength: 350 nm (near the absorbance maximum for flavonols).

-

Injection Volume: 20 µL.[15]

-

Quantification: Create a standard curve using a series of known concentrations of Quercimeritrin standard to quantify the amount in the plant extracts.

Enzymatic Assay of Flavonoid 7-O-Glucosyltransferase

This protocol describes a method for determining the activity of a recombinant F7GT enzyme.

4.2.1. Materials and Reagents

-

Purified recombinant F7GT enzyme

-

Quercetin

-

UDP-glucose

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Methanol (to stop the reaction)

4.2.2. Assay Procedure [17]

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM DTT (optional, to maintain enzyme stability)

-

100 µM Quercetin (dissolved in a small amount of DMSO and diluted in buffer)

-

2 mM UDP-glucose

-

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Start the reaction by adding a known amount of purified F7GT enzyme.

-

Incubate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC (as described in section 4.1.3) to separate and quantify the Quercimeritrin product.

Cloning and Expression of a Flavonoid 7-O-Glucosyltransferase Gene

This protocol provides a general workflow for the heterologous expression of an F7GT gene in E. coli.

4.3.1. Gene Cloning

-

RNA Extraction and cDNA Synthesis: Extract total RNA from plant tissue known to produce Quercimeritrin. Synthesize first-strand cDNA using a reverse transcriptase.

-

PCR Amplification: Design primers based on a known or putative F7GT gene sequence. Amplify the full-length coding sequence (CDS) from the cDNA using PCR.

-

Vector Ligation: Clone the PCR product into a suitable expression vector (e.g., pGEX or pET series) containing an inducible promoter and an affinity tag (e.g., GST or His-tag) for purification.[8]

-

Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

4.3.2. Protein Expression and Purification

-

Culture Growth: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. Grow the culture for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a French press.

-

Affinity Purification: Centrifuge the lysate to remove cell debris. Purify the recombinant F7GT protein from the soluble fraction using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins).

-

Verification: Verify the purity and size of the recombinant protein using SDS-PAGE.

Conclusion

The biosynthesis of Quercimeritrin is a well-defined pathway involving the general flavonoid pathway followed by a specific 7-O-glucosylation of quercetin. The key enzyme, flavonoid 7-O-glucosyltransferase, is a member of the large UDP-glycosyltransferase family. The production of Quercimeritrin is subject to complex transcriptional regulation, offering opportunities for metabolic engineering to enhance its yield in plants or microbial systems. The protocols provided in this guide offer a framework for the extraction, quantification, and enzymatic characterization of Quercimeritrin and its biosynthetic machinery, facilitating further research into its biological functions and potential applications.

References

- 1. Efficient Rutin and Quercetin Biosynthesis through Flavonoids-Related Gene Expression in Fagopyrum tataricum Gaertn. Hairy Root Cultures with UV-B Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De novo biosynthesis of myricetin, kaempferol and quercetin in Streptomyces albus and Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Four novel Cit7GlcTs functional in flavonoid 7-O-glucoside biosynthesis are vital to flavonoid biosynthesis shunting in citrus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Characterization of flavonoid 7-O-glucosyltransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 11. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification | The EMBO Journal [link.springer.com]

- 12. benchchem.com [benchchem.com]

- 13. Transcriptional regulation of flavonoid biosynthesis in nectarine (Prunus persica) by a set of R2R3 MYB transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptional regulation of flavonol biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. phytopharmajournal.com [phytopharmajournal.com]

- 17. Identification and functional characterization of a new flavonoid glycosyltransferase from Rheum palmatum - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Quercimeritrin standard

An In-depth Technical Guide to the Physical and Chemical Properties of Quercimeritrin

Quercimeritrin, a significant flavonoid glycoside, is the 7-O-β-D-glucoside of quercetin (B1663063). It is a naturally occurring compound found in a variety of plants, including cotton (Gossypium herbaceum) and certain species of chrysanthemum.[1] This document provides a comprehensive overview of the physical and chemical properties of the Quercimeritrin standard, intended for researchers, scientists, and professionals in the field of drug development. The guide details its structural characteristics, physicochemical parameters, spectral data, and relevant experimental protocols, alongside its biological activities.

Chemical and Physical Properties

Quercimeritrin is a polyketide belonging to the flavonoid class of compounds.[2] Structurally, it consists of the flavonol quercetin linked to a β-D-glucopyranosyl residue at the 7-position.[2][3] The anhydrous form is noted to be hygroscopic.[1]

General and Physical Properties of Quercimeritrin

| Property | Value | Source(s) |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [2] |

| Synonyms | Quercimeritroside, Quercetin 7-O-beta-D-glucoside, Quercetin 7-glucoside, C.I. 75710 | [2][4] |

| CAS Number | 491-50-9 | [1][2][5] |

| Molecular Formula | C₂₁H₂₀O₁₂ | [2][4][5] |

| Molecular Weight | 464.38 g/mol (or 464.4 g/mol ) | [1][2][4] |

| Exact Mass | 464.0955 Da | [5] |

| Appearance | Yellow plates (from aqueous pyridine); Crystalline solid | [1][4] |

| Melting Point | 247-249 °C | [1] |

| Boiling Point | 859.2 ± 65.0 °C (Predicted) | [3] |

| Density | 1.809 ± 0.06 g/cm³ (Predicted) | [3][6] |

| pKa | 5.92 ± 0.40 (Predicted) | [3] |

Solubility of Quercimeritrin

| Solvent | Solubility | Source(s) |

| Cold Water | Practically insoluble | [1] |

| Hot Water | More soluble | [1] |

| Methanol | Soluble | [1] |

| Aqueous Alkaline Solutions | Soluble (with deep yellow color) | [1] |

| Dimethylformamide (DMF) | 10 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL - 25 mg/mL | [4][6] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.3 mg/mL | [4] |

Spectral Data

The structural elucidation and confirmation of Quercimeritrin rely on various spectroscopic techniques.

UV-Visible Spectroscopy

In ethanol (B145695), Quercimeritrin exhibits two main absorption maxima.[1]

The UV-Vis spectrum of the aglycone, quercetin, in 50% aqueous ethanol also shows two primary bands at 256 nm and 374 nm.[7] These bands are attributed to the benzoyl (Ring A) and cinnamoyl (Ring B) systems of the flavonoid structure, respectively.[8]

Infrared (IR) Spectroscopy

-

~3400 cm⁻¹: O-H stretching vibrations from phenolic groups.[9]

-

~1659 cm⁻¹: C=O (carbonyl) stretching of the γ-pyrone ring.[9]

-

~1605 cm⁻¹: C=C stretching of the aromatic rings.[9]

-

~1240 cm⁻¹: C-O-C (ether) stretching.[9]

-

Below 1200 cm⁻¹: Fingerprint region with various C-H and O-H bending vibrations.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for Quercimeritrin is limited in the provided search results. However, the ¹H NMR spectrum of its aglycone, quercetin, in DMSO reveals key signals:

-

Aromatic Protons (6.0-7.7 ppm): Signals corresponding to the protons on the A and B rings.[11]

-

Hydroxyl Protons (9.1-12.3 ppm): Broad signals for the phenolic hydroxyl groups. The C5-OH proton is typically shifted downfield due to intramolecular hydrogen bonding with the C4-carbonyl group.[11] The presence of the glucose moiety in Quercimeritrin would introduce additional signals in the 3.0-5.5 ppm range, corresponding to the sugar protons.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of Quercimeritrin. In ESI-MS/MS analysis, a characteristic fragmentation involves the loss of the glucose moiety. The fragmentation pattern for Quercimeritrin would show a precursor ion at m/z 463 [M-H]⁻ in negative ion mode, which upon fragmentation would yield a product ion at m/z 301, corresponding to the deprotonated quercetin aglycone.[12]

Experimental Protocols

Hydrolysis for Structural Analysis

A standard method to confirm the structure of flavonoid glycosides is acid hydrolysis.

-

Reagent: 7% Sulfuric Acid (H₂SO₄).[1]

-

Procedure: Dissolve Quercimeritrin in the acidic solution and heat.

-

Analysis: The reaction is monitored for the cleavage of the glycosidic bond.

-

Products: The hydrolysis of Quercimeritrin yields one mole of the aglycone quercetin and one mole of D-glucose, which can be identified using chromatographic techniques (e.g., TLC, HPLC) by comparison with authentic standards.[1]

Quantification of Anti-Inflammatory Activity

The anti-inflammatory properties of Quercimeritrin can be assessed by measuring its effect on key inflammatory mediators in cell culture.[4]

-

Cell Line: RAW 264.7 murine macrophage cells.[4]

-

Stimulation: Induce an inflammatory response using lipopolysaccharide (LPS).[4]

-

Treatment: Treat the cells with varying concentrations of Quercimeritrin (e.g., 15 and 30 µg/mL).[4]

-

Analysis: After a suitable incubation period, lyse the cells and collect the protein. Use Western blotting or ELISA to quantify the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] A reduction in the levels of these proteins compared to the LPS-only control indicates anti-inflammatory activity.

Workflow for Anti-Inflammatory Assay

Caption: Workflow for assessing the anti-inflammatory effect of Quercimeritrin.

Biological Activity and Signaling Pathways

Quercimeritrin exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.[3][4][5] As an antioxidant, it can scavenge free radicals and reduce cellular reactive oxygen species (ROS) production.[4] Its anti-inflammatory effects are mediated, in part, by its ability to downregulate the expression of pro-inflammatory proteins.

Inhibition of Inflammatory Mediators

In inflammatory conditions, stimuli like LPS trigger signaling cascades that lead to the upregulation of enzymes such as iNOS and COX-2. These enzymes are responsible for producing nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation. Quercimeritrin has been shown to inhibit the expression of both iNOS and COX-2 in LPS-stimulated macrophages.[4] This inhibitory action helps to reduce the inflammatory response.

Caption: Quercimeritrin's inhibition of iNOS and COX-2 expression.

References

- 1. Quercimeritrin [drugfuture.com]

- 2. Quercimeritrin | C21H20O12 | CID 5282160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quercetin-7-O-β-D-glucopyranoside CAS#: 491-50-9 [m.chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medkoo.com [medkoo.com]

- 6. Quercimeritrin | Anti-infection | NO Synthase | COX | TargetMol [targetmol.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. NMR Spectrum of Quercetin | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. researchgate.net [researchgate.net]

Quercimeritrin (CAS No. 491-50-9): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Properties, Biological Activities, and Mechanisms of Action of a Promising Flavonoid Glycoside

Abstract

Quercimeritrin (B192231), a flavonoid glycoside with the CAS number 491-50-9, is a naturally occurring compound found in various plant species. As a derivative of the well-studied flavonol quercetin (B1663063), quercimeritrin has garnered interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anti-diabetic properties. This technical guide provides a comprehensive overview of the current scientific knowledge on quercimeritrin, focusing on its chemical and physical properties, biological activities with available quantitative data, and known mechanisms of action. Detailed experimental protocols for key assays are provided, and relevant signaling pathways are visualized to support further research and drug development efforts. It is important to note that while research on quercimeritrin is ongoing, much of the detailed mechanistic understanding is extrapolated from studies on its aglycone, quercetin. This guide will clearly distinguish between data specific to quercimeritrin and that of its more extensively studied counterpart.

Chemical and Physical Properties

Quercimeritrin, also known as quercetin-7-O-β-D-glucopyranoside, is a glycoside of quercetin where a glucose molecule is attached at the 7-hydroxyl position. This structural feature significantly influences its solubility, bioavailability, and metabolic fate compared to its aglycone, quercetin.

| Property | Value | Reference |

| CAS Number | 491-50-9 | |

| Molecular Formula | C₂₁H₂₀O₁₂ | [1] |

| Molecular Weight | 464.38 g/mol | |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one | |

| Appearance | Yellow crystalline powder | |

| Melting Point | 247-249 °C | |

| Solubility | Soluble in DMSO and methanol (B129727). | |

| InChI Key | BBFYUPYFXSSMNV-HMGRVEAOSA-N |

Biological Activities and Mechanisms of Action

Quercimeritrin has demonstrated a range of biological activities, primarily linked to its antioxidant, anti-inflammatory, and metabolic regulatory effects.

Anti-diabetic Activity: α-Glucosidase Inhibition

One of the most specifically documented activities of Quercimeritrin is its selective inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. By inhibiting this enzyme, Quercimeritrin can delay glucose absorption and help manage postprandial hyperglycemia.

| Parameter | Value | Enzyme Source | Reference |

| IC₅₀ (α-Glucosidase) | 79.88 µM | Saccharomyces cerevisiae | [2] |

| IC₅₀ (α-Amylase) | >250 µM | Porcine pancreatic | [2] |

| Inhibition Type | Competitive | Saccharomyces cerevisiae | [2] |

This selective inhibition of α-glucosidase over α-amylase suggests a favorable profile for reducing side effects commonly associated with non-selective carbohydrate-hydrolyzing enzyme inhibitors.[2]

Figure 1: Workflow for α-Glucosidase Inhibition Assay.

Anti-inflammatory Activity

While direct quantitative data for the anti-inflammatory activity of Quercimeritrin is limited, its potential is strongly suggested by studies on its aglycone, quercetin. Quercetin is known to modulate key inflammatory pathways, including the NF-κB and MAPK signaling cascades.[3][4] It is hypothesized that Quercimeritrin may exert its anti-inflammatory effects following enzymatic hydrolysis to quercetin in vivo.[5]

Quercetin has been shown to inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[6] This inhibition can occur through the prevention of IκBα degradation, which otherwise releases NF-κB to translocate to the nucleus.

Figure 2: Quercetin's Inhibition of the NF-κB Signaling Pathway.

Quercetin can also influence the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli and plays a role in inflammation. Studies have shown that quercetin can inhibit the phosphorylation of key MAPK proteins like p38 and JNK.[3][7]

Figure 3: Quercetin's Modulation of the MAPK Signaling Pathway.

Antioxidant Activity

| Assay | IC₅₀ of Quercetin | Reference |

| DPPH Radical Scavenging | ~10 µg/mL | [9] |

| ABTS Radical Scavenging | ~1.89 µg/mL | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of Quercimeritrin.

α-Glucosidase Inhibition Assay

This protocol is adapted from a study that determined the α-glucosidase inhibitory activity of Quercimeritrin.[2]

-

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Quercimeritrin

-

Acarbose (positive control)

-

Potassium phosphate (B84403) buffer (100 mM, pH 6.8)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of Quercimeritrin in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add 50 µL of the Quercimeritrin solution to each well.

-

Add 50 µL of α-glucosidase solution (0.1 U/mL in phosphate buffer) to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution (1 mM in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of Quercimeritrin.

-

DPPH Radical Scavenging Assay (Representative Protocol)

This is a general protocol for assessing antioxidant activity.

-

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Quercimeritrin

-

Ascorbic acid (positive control)

-

Methanol

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of Quercimeritrin in methanol.

-

In a 96-well plate, add 100 µL of the Quercimeritrin solution to each well.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated as: % Scavenging = [(A_blank - A_sample) / A_blank] x 100, where A_blank is the absorbance of the DPPH solution without the sample.

-

The IC₅₀ value is calculated from the concentration-response curve.

-

Anti-inflammatory Assay in RAW 264.7 Macrophages (Representative Protocol)

This protocol describes a general method to assess the anti-inflammatory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Quercimeritrin

-

Griess Reagent

-

96-well cell culture plate

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of Quercimeritrin for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

To 50 µL of supernatant, add 50 µL of Griess Reagent.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify NO production by comparing with a sodium nitrite (B80452) standard curve.

-

Pharmacokinetics and Bioavailability

Specific pharmacokinetic data for Quercimeritrin is not extensively available. However, studies on its aglycone, quercetin, indicate poor oral bioavailability due to extensive metabolism in the intestine and liver. The glycosylation of quercetin to form quercimeritrin is expected to increase its water solubility, which may affect its absorption and metabolic profile. It is generally understood that flavonoid glycosides are often hydrolyzed by intestinal enzymes or gut microbiota to release the aglycone before absorption.

Conclusion and Future Directions

Quercimeritrin (CAS No. 491-50-9) is a flavonoid glycoside with demonstrated selective inhibitory activity against α-glucosidase, highlighting its potential as a therapeutic agent for managing type 2 diabetes. Its antioxidant and anti-inflammatory properties, largely inferred from studies on its aglycone quercetin, suggest a broader therapeutic potential. However, a significant gap exists in the literature regarding direct evidence for Quercimeritrin's quantitative biological activities and its specific effects on key signaling pathways.

Future research should focus on:

-

Conducting comprehensive in vitro studies to determine the IC₅₀ values of Quercimeritrin for various antioxidant and anti-inflammatory markers.

-

Investigating the direct effects of Quercimeritrin on inflammatory signaling pathways such as NF-κB and MAPK in relevant cell models.

-

Performing in vivo studies to evaluate the efficacy of Quercimeritrin in animal models of diabetes, inflammation, and oxidative stress.

-

Conducting detailed pharmacokinetic and bioavailability studies of Quercimeritrin to understand its absorption, distribution, metabolism, and excretion profile.

A deeper understanding of the specific biological activities and mechanisms of Quercimeritrin will be crucial for its potential development as a therapeutic agent. This technical guide serves as a foundational resource to facilitate these future research endeavors.

References

- 1. Inhibitory Mechanism of Quercimeritrin as a Novel α-Glucosidase Selective Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quercetin disrupts tyrosine-phosphorylated phosphatidylinositol 3-kinase and myeloid differentiation factor-88 association, and inhibits MAPK/AP-1 and IKK/NF-κB-induced inflammatory mediators production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. new-geno.oss-accelerate.aliyuncs.com [new-geno.oss-accelerate.aliyuncs.com]

- 5. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. nehu.ac.in [nehu.ac.in]

- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Quercetin 7-O-beta-D-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 7-O-beta-D-glucoside (Q7G), a naturally occurring flavonoid glycoside, is a derivative of the well-studied aglycone, quercetin. Found in various plants, Q7G has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the known biological effects of Q7G, with a focus on its antioxidant, anti-inflammatory, and potential anticancer properties. The information is presented to aid researchers and professionals in drug discovery and development in their understanding of this promising compound.

Antioxidant Activity

Quercetin 7-O-beta-D-glucoside exhibits significant antioxidant properties, contributing to its potential health benefits by mitigating oxidative stress.

Quantitative Antioxidant Data

The antioxidant capacity of Q7G has been quantified using various assays. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method to assess the antioxidant potential of a compound.

| Assay | Compound | Result | Reference |

| Oxygen Radical Absorbance Capacity (ORAC) | Quercetin 7-O-beta-D-glucoside | 18 ± 4 μmol Trolox® equivalents (TE)/μmol | [1][2] |

Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of a compound to quench peroxyl radicals, thus preventing the decay of a fluorescent probe.

Principle: This assay is based on the inhibition of the peroxyl-radical-induced oxidation of a fluorescent probe (fluorescein) by an antioxidant. The decay of fluorescence is recorded, and the antioxidant capacity is quantified by comparing the area under the curve (AUC) to that of a standard antioxidant, Trolox.

Materials:

-

Quercetin 7-O-beta-D-glucoside

-

Trolox® (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

Fluorescein (B123965) sodium salt

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

-

Phosphate (B84403) buffer (75 mM, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Q7G in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in phosphate buffer.

-

Prepare a series of Trolox® standards (e.g., 6.25, 12.5, 25, 50 μM) in phosphate buffer.

-

Prepare a working solution of fluorescein in phosphate buffer.

-

Prepare a fresh solution of AAPH in phosphate buffer.

-

-

Assay:

-

To each well of a 96-well black microplate, add 25 µL of either the sample (Q7G), Trolox® standard, or phosphate buffer (for blank).

-

Add 150 µL of the fluorescein working solution to all wells.

-

Incubate the plate at 37°C for 30 minutes in the microplate reader.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

Immediately begin recording the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 2 minutes for at least 60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.

-

Subtract the AUC of the blank from the AUC of the samples and standards.

-

Plot a standard curve of net AUC versus Trolox® concentration.

-

Determine the Trolox® equivalents (TE) of the Q7G sample from the standard curve. The results are expressed as µmol TE per µmol of Q7G.

-

Anti-inflammatory Activity

Q7G has demonstrated potent anti-inflammatory effects by modulating key inflammatory mediators.

Quantitative Anti-inflammatory Data

Studies have shown that Q7G can inhibit the expression of pro-inflammatory enzymes in a dose-dependent manner.

| Cell Line | Stimulant | Target | Concentration of Q7G | Inhibition | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inducible Nitric Oxide Synthase (iNOS) | 15 and 30 µg/mL | ~95% | [3] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Cyclooxygenase-2 (COX-2) | Not specified | Inhibition observed | [1][2] |

Experimental Protocol: Western Blot for iNOS and COX-2 Expression

Western blotting is a widely used technique to detect and quantify the expression of specific proteins, such as iNOS and COX-2, in cell lysates.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Quercetin 7-O-beta-D-glucoside

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Seed cells in 6-well plates and allow them to adhere.

-

Pre-treat the cells with different concentrations of Q7G for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, and anti-β-actin as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize the expression of iNOS and COX-2 to the loading control (β-actin).

-

Signaling Pathway

Q7G exerts its anti-inflammatory effects by inhibiting the signaling pathway that leads to the expression of iNOS and COX-2, which are key enzymes in the inflammatory response.

Anticancer Activity

While much of the research on the anticancer effects of flavonoids has focused on quercetin, the aglycone, these findings provide a strong rationale for investigating Q7G. It is plausible that Q7G exerts its own anticancer effects or acts as a prodrug, being hydrolyzed to quercetin in vivo. The primary signaling pathways implicated in the anticancer effects of quercetin include the PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK pathways.[4]

Potential Signaling Pathways Modulated by Q7G (inferred from Quercetin)

Other Biological Activities

Antibacterial Activity

Quercetin 7-O-beta-D-glucoside has demonstrated antibacterial activity against various strains of Staphylococcus.

| Bacterial Strain | Activity | MIC (µg/mL) | Reference |

| Staphylococcus aureus (methicillin-susceptible) | Moderate | 250 | [5] |

| Staphylococcus aureus (methicillin-resistant) | Moderate | 500 | [5] |

| Staphylococcus aureus (vancomycin-intermediate) | Good | 125-250 | [5] |

| Staphylococcus saprophyticus (oxacillin-resistant) | Good | 62.5-125 | [5] |

| Staphylococcus aureus (vancomycin-resistant) | Weak | 500-1000 | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. The growth is assessed after incubation.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Quercetin 7-O-beta-D-glucoside

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Grow a fresh culture of the test bacteria.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Serial Dilution:

-

Prepare a stock solution of Q7G.

-

Perform a two-fold serial dilution of Q7G in MHB in a 96-well plate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the Q7G dilutions.

-

Include a positive control (inoculum without Q7G) and a negative control (broth without inoculum).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of Q7G that shows no visible growth.

-

Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant inhibition of growth is observed compared to the positive control.

-

Conclusion

Quercetin 7-O-beta-D-glucoside is a multifaceted natural compound with promising biological activities. Its demonstrated antioxidant and anti-inflammatory properties, coupled with its potential as an anticancer and antibacterial agent, make it a compelling candidate for further research and development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for scientists and researchers aiming to explore the therapeutic potential of Q7G. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

References

- 1. Quercetin-7-O-beta-D-glucopyranoside | CAS:491-50-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Antioxidant and anti-inflammatory activities of quercetin 7-O-β-D-glucopyranoside from the leaves of Brasenia schreberi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijeab.com [ijeab.com]

Quercimeritrin: A Selective α-Glucosidase Inhibitor for Postprandial Hyperglycemia Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Quercimeritrin (B192231), a flavonoid glycoside, has emerged as a potent and selective inhibitor of α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By impeding this process, quercimeritrin effectively delays carbohydrate digestion and subsequent glucose absorption, offering a promising therapeutic strategy for the management of postprandial hyperglycemia, a key concern in type 2 diabetes. This technical guide provides a comprehensive overview of the inhibitory activity of quercimeritrin, including its selectivity, mechanism of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration and advancement of quercimeritrin as a potential therapeutic agent.

Introduction

Postprandial hyperglycemia, the sharp increase in blood glucose levels following a meal, is a critical factor in the pathophysiology of type 2 diabetes and its associated complications. A primary therapeutic approach to mitigate this is the inhibition of α-glucosidase. While existing α-glucosidase inhibitors, such as acarbose (B1664774), are effective, they are often associated with gastrointestinal side effects due to the concurrent inhibition of α-amylase.

Quercimeritrin (Quercetin 7-O-beta-D-glucoside) has demonstrated a remarkable selectivity in inhibiting α-glucosidase with minimal effect on α-amylase.[1][2][3] This selectivity suggests a potential for a better-tolerated therapeutic agent with reduced side effects.[1][3] This guide delves into the quantitative data supporting this selectivity, the underlying inhibitory mechanism, and the detailed methodologies required to assess its efficacy.

Quantitative Inhibitory Activity

The inhibitory potential of quercimeritrin against α-glucosidase has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. Comparative analysis with the non-selective inhibitor acarbose highlights the superior selectivity of quercimeritrin.

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Selectivity Index (α-Amylase IC50 / α-Glucosidase IC50) |

| Quercimeritrin | 79.88[1][2] | >250[1][2] | >3.13 |

| Acarbose | Significantly higher than Quercimeritrin[3] | Significantly lower than Quercimeritrin[3] | Not Applicable (Non-selective) |

Table 1: Comparative Inhibitory Activity of Quercimeritrin and Acarbose. The data clearly illustrates quercimeritrin's potent inhibition of α-glucosidase and its weak activity against α-amylase, establishing its profile as a selective α-glucosidase inhibitor.

Mechanism of Selective Inhibition

The selective inhibition of α-glucosidase by quercimeritrin is attributed to its strong binding affinity to the enzyme's active pocket through non-covalent interactions.[1][2][3] Molecular docking and kinetic studies have revealed that quercimeritrin interacts with key amino acid residues within the active site of α-glucosidase, leading to a conformational change that hinders substrate binding and subsequent catalysis.[3] This interaction is primarily driven by hydrogen bonds.[3]

Caption: Quercimeritrin selectively binds to the active site of α-glucosidase.

Experimental Protocols

This section provides a detailed methodology for the in vitro assessment of α-glucosidase inhibition, a crucial experiment for evaluating the efficacy of compounds like quercimeritrin.

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for determining α-glucosidase inhibitory activity.

4.1.1. Materials and Reagents

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich)

-

Quercimeritrin (test compound)

-

Acarbose (positive control)

-

Phosphate (B84403) buffer (50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) (1 M)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

4.1.2. Preparation of Solutions

-

Enzyme Solution: Dissolve α-glucosidase in phosphate buffer to a final concentration of 2 U/mL.

-

Substrate Solution: Dissolve pNPG in phosphate buffer to a final concentration of 1 mM.

-

Test Compound and Control Solutions: Prepare a stock solution of quercimeritrin in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay. Prepare acarbose solutions in a similar manner.

4.1.3. Assay Procedure

-

Add 20 µL of the test compound solution (or positive control/blank) to the wells of a 96-well microplate.

-

Add 20 µL of the α-glucosidase enzyme solution to each well.

-

Incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution to each well.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

4.1.4. Data Analysis

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the control (enzyme, buffer, and substrate without inhibitor).

-

A_sample is the absorbance of the sample (enzyme, buffer, substrate, and test compound).

The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is determined by plotting the percentage of inhibition against different concentrations of the test compound.

Caption: A step-by-step workflow for the in vitro α-glucosidase inhibition assay.

In Vivo Efficacy

Animal studies have corroborated the in vitro findings, demonstrating that quercimeritrin can effectively control postprandial blood glucose levels in vivo.[1][3] In starch load tests on mice, quercimeritrin significantly inhibited the rise in blood glucose, with an efficacy comparable to that of acarbose but without the associated side effects.[1][3]

Future Directions

The selective α-glucosidase inhibitory activity of quercimeritrin positions it as a strong candidate for further preclinical and clinical development. Future research should focus on:

-

Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Long-term toxicity and safety studies.

-

Formulation development to optimize its bioavailability and delivery.

-

Clinical trials to evaluate its efficacy and safety in human subjects with type 2 diabetes.

Conclusion

Quercimeritrin presents a compelling profile as a selective α-glucosidase inhibitor. Its potent and selective action, coupled with promising in vivo data, underscores its potential as a novel therapeutic agent for the management of postprandial hyperglycemia. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic benefits of this promising natural compound.

References

The Core Anti-inflammatory Mechanisms of Quercimeritrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercimeritrin (B192231), a glycosidic form of the flavonoid quercetin (B1663063), demonstrates significant anti-inflammatory properties. Predominantly acting as a prodrug, quercimeritrin is metabolized by the intestinal microbiota into its aglycone form, quercetin, which is responsible for the majority of its systemic anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory actions of quercimeritrin, with a focus on its impact on key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome. Detailed experimental protocols for investigating these mechanisms are provided, alongside a compilation of quantitative data to support further research and development.

Introduction: Quercimeritrin as a Prodrug

Quercimeritrin (quercetin-3-O-rhamnoside) is a flavonoid glycoside found in numerous plant species. While it can be absorbed, its bioavailability is generally lower than its aglycone, quercetin. Following oral administration, a significant portion of quercimeritrin reaches the colon, where gut microbiota hydrolyze the rhamnose sugar moiety, releasing quercetin. This biotransformation is a critical step for its systemic anti-inflammatory activity. Therefore, understanding the mechanisms of quercetin is paramount to elucidating the therapeutic potential of quercimeritrin.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of quercimeritrin, primarily through its metabolite quercetin, are multifaceted and involve the modulation of several key signaling cascades and inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Quercetin has been shown to potently inhibit this pathway at multiple levels.

-

Inhibition of IκBα Degradation: Quercetin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus.

-

Reduced Nuclear Translocation of p65: By stabilizing IκBα, quercetin effectively reduces the amount of the active p65 subunit that can enter the nucleus and bind to the promoter regions of pro-inflammatory genes.

-

Decreased Expression of Pro-inflammatory Genes: The inhibition of NF-κB activation leads to the downregulation of a wide array of pro-inflammatory genes, including those encoding for cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Modulation of MAPK Signaling Pathways

MAPK pathways, including ERK, p38, and JNK, are crucial for transducing extracellular signals into cellular responses, including inflammation. Quercetin modulates these pathways to exert its anti-inflammatory effects.

-

Inhibition of p38 and ERK Phosphorylation: In many cell types, quercetin has been observed to inhibit the phosphorylation of p38 and ERK kinases in response to inflammatory stimuli like lipopolysaccharide (LPS).

-

Variable Effects on JNK: The effect of quercetin on the JNK pathway can be cell-type and stimulus-dependent, with some studies reporting inhibition and others showing no significant effect.

-

Downstream Consequences: By inhibiting MAPK signaling, quercetin can reduce the activation of transcription factors like AP-1, which, in concert with NF-κB, drives the expression of pro-inflammatory genes.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18. Quercetin has been shown to be a potent inhibitor of NLRP3 inflammasome activation.

-

Suppression of Priming Signal: By inhibiting the NF-κB pathway, quercetin reduces the expression of NLRP3 and pro-IL-1β, which are essential priming steps for inflammasome activation.

-

Inhibition of Assembly: Quercetin can interfere with the assembly of the NLRP3 inflammasome complex, potentially by inhibiting the oligomerization of the ASC adaptor protein.

-

Reduced Caspase-1 Activation and IL-1β Secretion: The net effect is a significant reduction in the activation of caspase-1 and the subsequent cleavage and secretion of mature IL-1β.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of quercimeritrin and its aglycone, quercetin.

Table 1: In Vitro Anti-inflammatory Activity of Quercimeritrin and Quercetin

| Compound | Cell Line | Inflammatory Stimulus | Parameter Measured | Concentration/Dose | % Inhibition / Effect | Reference |

| Quercimeritrin | RAW264.7 | LPS (1 µg/mL) | NO Production | 5, 10, 25, 50 µM | Dose-dependent decrease | [1] |

| Quercimeritrin | RAW264.7 | LPS | p-p65, iNOS, COX-2 | 5, 10, 25, 50 µM | Dose-dependent decrease in protein expression | [1] |

| Quercimeritrin | RINm5F | Cytokines | Cell Viability | 5, 10, 20 µM | Protective effect | [2] |

| Quercimeritrin | RINm5F | Cytokines | NO Production | 5, 10, 20 µM | Significant reduction | [2] |

| Quercetin | RAW264.7 | LPS | NO Production | 3.0, 0.3, 0.03 µg/mL | Significant inhibition | [3][4] |

| Quercetin | RAW264.7 | LPS | TNF-α, IL-1β, IL-6 | 3.0, 0.3, 0.03 µg/mL | Significant reduction | [3][4][5] |

| Quercetin | A549 | Cytokines | PGE2 Biosynthesis | 50 µM | Strong inhibition | [6] |

| Quercetin | A549 | Cytokines | iNOS protein expression | 50 µM | Complete inhibition | [7] |

Table 2: In Vivo Anti-inflammatory Activity of Quercimeritrin and Quercetin

| Compound | Animal Model | Inflammatory Model | Dose | Outcome | Reference |

| Quercetin | Rats | Formalin-induced paw edema | 20 mg/kg (oral) | Significant anti-inflammatory activity | [8] |

| Quercetin | Rats | Cotton wool granuloma | 20 mg/kg (oral) | Significant anti-inflammatory activity | [8] |

| Quercetin | Rats | Carrageenan-induced paw edema | 150 mg/kg (oral) | Significant reduction in edema | [9][10] |

| Quercetin | Mice | DNCB-induced atopic dermatitis | 50, 100 mg/kg (oral) | Anti-inflammatory effects | [11] |

Detailed Experimental Protocols

The following are generalized protocols for the in vitro assessment of the anti-inflammatory mechanisms of quercimeritrin and quercetin.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB.

-

Cell Line: HEK293 or RAW264.7 cells stably or transiently transfected with an NF-κB luciferase reporter plasmid.

-

Protocol:

-

Seed transfected cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of quercimeritrin or quercetin for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) for 6-24 hours.

-

Lyse the cells using a suitable lysis buffer.

-

Add luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer. A decrease in luminescence in treated cells compared to stimulated, untreated cells indicates inhibition of NF-κB activity.[1][7][12][13]

-

MAPK Phosphorylation Assay (Western Blot)

This method is used to detect the phosphorylation status of MAPK proteins.

-

Cell Line: RAW264.7 macrophages or other relevant cell types.

-

Protocol:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with quercimeritrin or quercetin for 1-2 hours.

-

Stimulate with an inflammatory agent (e.g., LPS) for a short duration (e.g., 15-60 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for phosphorylated and total p38, ERK, and JNK.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein indicates inhibition.

-

NLRP3 Inflammasome Activation Assay

This protocol assesses the activation of the NLRP3 inflammasome by measuring caspase-1 activity and IL-1β secretion.

-

Cell Line: Bone marrow-derived macrophages (BMDMs) or THP-1 cells (differentiated with PMA).

-

Protocol:

-

Priming (Signal 1): Seed cells in a 24-well plate. Prime the cells with LPS (e.g., 500 ng/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Pre-treat the primed cells with quercimeritrin or quercetin for 1 hour.

-

Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (2-5 mM) for 30-60 minutes or Nigericin (5-10 µM) for 45-60 minutes.

-

Sample Collection: Collect the cell culture supernatant.

-

Caspase-1 Activity Assay: Measure caspase-1 activity in the supernatant using a colorimetric or fluorometric assay kit that detects the cleavage of a specific substrate (e.g., YVAD-pNA).[14][15][16]

-

IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit.[17][18][19][20][21]

-

Conclusion

Quercimeritrin serves as a valuable prodrug for delivering the potent anti-inflammatory agent, quercetin. Its mechanisms of action are centered on the inhibition of key inflammatory pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. This leads to a significant reduction in the production of pro-inflammatory cytokines and mediators. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further investigate and harness the therapeutic potential of quercimeritrin in inflammatory diseases. Further research should focus on the specific pharmacokinetic profile of quercimeritrin and its direct interactions with cellular targets prior to its conversion to quercetin.

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. Quercetin and Quercitrin Attenuates the Inflammatory Response and Oxidative Stress in LPS-Induced RAW264.7 Cells: In Vitro Assessment and a Theoretical Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quercetin and Quercitrin Attenuates the Inflammatory Response and Oxidative Stress in LPS-Induced RAW264.7 Cells: In Vitro Assessment and a Theoretical Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. Anti-inflammatory Activityof Quercetinin Animal Models of Chronic Inflammation - Neliti [neliti.com]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

- 15. promega.com [promega.com]

- 16. amsbio.com [amsbio.com]

- 17. mpbio.com [mpbio.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. affigen.com [affigen.com]

- 20. raybiotech.com [raybiotech.com]

- 21. abcam.com [abcam.com]

Quercimeritrin: A Technical Guide to its Role as a Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercimeritrin (B192231), a glycosylated form of the flavonol quercetin (B1663063), is a widely distributed secondary metabolite in the plant kingdom. As quercetin-7-O-β-D-glucoside, it plays a significant role in plant physiology, particularly in defense mechanisms against biotic and abiotic stresses. This technical guide provides a comprehensive overview of quercimeritrin, covering its biosynthesis, physiological functions, and the signaling pathways it influences. Detailed experimental protocols for its extraction, quantification, and the characterization of its biosynthetic enzyme are provided. Furthermore, this document presents quantitative data on its occurrence and illustrates key pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Flavonoids are a diverse class of polyphenolic compounds synthesized by plants, playing crucial roles in growth, development, and environmental interactions. Among these, quercetin is one of the most abundant and extensively studied flavonols, recognized for its potent antioxidant and anti-inflammatory properties.[1] Quercimeritrin, a water-soluble glycoside of quercetin, is formed by the attachment of a glucose molecule to the 7-hydroxyl group of the quercetin aglycone.[2] This glycosylation is a critical modification that alters the physicochemical properties of quercetin, influencing its stability, solubility, and bioavailability within the plant.[3] This guide delves into the specifics of quercimeritrin as a plant metabolite, distinguishing its roles and properties from its well-known aglycone.

Biosynthesis of Quercimeritrin

The biosynthesis of quercimeritrin is a two-stage process that begins with the synthesis of its aglycone, quercetin, followed by a specific glycosylation step.

Phenylpropanoid Pathway and Quercetin Formation

Quercetin biosynthesis is a well-characterized branch of the phenylpropanoid pathway. The pathway commences with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway, leading to the formation of naringenin (B18129) chalcone, which is subsequently isomerized to naringenin. A series of hydroxylation and oxidation reactions convert naringenin to dihydroquercetin and finally to quercetin.

Glycosylation of Quercetin to Quercimeritrin